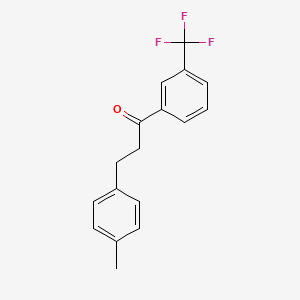

3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone

Description

Properties

IUPAC Name |

3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-12-5-7-13(8-6-12)9-10-16(21)14-3-2-4-15(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETBHEDHUHIAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644138 | |

| Record name | 3-(4-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-01-2 | |

| Record name | 3-(4-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-3’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methylbenzoyl chloride and 3-trifluoromethylacetophenone as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Produces

Biological Activity

3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone, commonly referred to as a trifluoromethyl ketone, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C16H14F3O

- CAS Number : 898769-01-2

- Molecular Weight : 284.28 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

- MCF7 (breast cancer)

- HCC38 (breast cancer)

- HL60 (leukemia)

In a study utilizing the MTT assay, it was found that the compound induces apoptosis in these cell lines, leading to reduced cell viability. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential, which are critical pathways in apoptosis induction .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against several bacterial strains, potentially through mechanisms such as disruption of bacterial cell membranes or inhibition of key metabolic enzymes. The specific bacterial strains tested include:

- Staphylococcus aureus

- Escherichia coli

These studies indicate that this compound may serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and activating caspases.

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, preventing further proliferation.

- Antimicrobial Mechanism : The trifluoromethyl group may enhance interaction with bacterial targets, leading to increased efficacy against microbial pathogens .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding : The compound has shown potential in binding to specific receptors, which could modulate their activity and influence various biological processes .

Applications in Medicinal Chemistry

- Pharmacological Research : The structural features of 3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone make it a candidate for developing new pharmaceuticals targeting enzyme inhibition or receptor modulation.

- Anticancer Studies : Similar compounds have demonstrated the ability to inhibit cell proliferation in cancer cells, suggesting that this compound may also have anticancer properties .

Material Science Applications

The unique chemical structure of this compound allows for potential applications in materials science:

- Polymer Synthesis : Due to its reactivity, it can be utilized as a monomer in polymerization processes to create materials with specific properties.

- Coatings and Adhesives : Its chemical stability and resistance to environmental factors make it suitable for use in coatings and adhesives.

- Inhibition Studies : Research on structurally similar compounds has shown significant inhibition of cell proliferation at low concentrations. This suggests that this compound may also exhibit similar effects in targeted cancer therapies.

- Receptor Modulation : Studies indicate that compounds with similar structures can modulate receptor activity effectively, paving the way for further exploration of this compound's potential therapeutic uses .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Likely C₁₇H₁₃F₃O (exact formula requires confirmation).

- Molecular Weight : Estimated ~296.3 g/mol (based on analogous structures).

- Synthesis: Prepared via Friedel-Crafts acylation or modified ketone coupling reactions, often using ionic liquids or acidic catalysts (e.g., HCl in ethanol) to enhance yield .

Comparison with Structurally Similar Compounds

A detailed comparison with analogous compounds is provided below, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

2.1 Substituent Effects on Reactivity and Stability

- Trifluoromethyl (-CF₃) Group :

- Methyl (-Me) vs. Methoxy (-OMe) :

- Chlorine (-Cl): Less electron-withdrawing than -CF₃ but still enhances halogen bonding in intermediates (e.g., 4'-methyl-3-chloropropiophenone) .

Research Findings and Challenges

- Stereochemical Complexity : NMR and X-ray crystallography are critical for resolving configurations in trifluoromethylated compounds (e.g., vicinal coupling constants in diastereomers) .

- Supply Limitations: this compound is listed as discontinued by some suppliers, necessitating alternative synthetic routes .

- Environmental Concerns : Fluorinated compounds require specialized disposal methods due to persistence in ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.